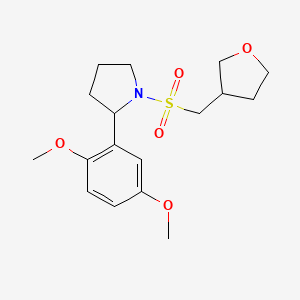![molecular formula C21H24N4OS B6963340 4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide](/img/structure/B6963340.png)
4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide is a complex organic compound that features a benzamide core with a tert-butyl group and a thiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Amination: The thiadiazole derivative is then subjected to amination reactions to introduce the methylamino group.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole moiety can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The benzamide core may also contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Shares the thiadiazole moiety but lacks the benzamide core.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Contains a similar hydrazone structure but different functional groups.
Uniqueness
4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide is unique due to its combination of a tert-butyl group, a thiadiazole moiety, and a benzamide core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-24-25-19(27-14)13-22-17-7-5-6-8-18(17)23-20(26)15-9-11-16(12-10-15)21(2,3)4/h5-12,22H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQTNRTZCVHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-4-[2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-oxoethyl]-1H-pyridin-2-one](/img/structure/B6963260.png)
![2-Methyl-5-[(4-phenylmethoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B6963267.png)
![[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B6963293.png)

![2-[3-(Benzotriazol-2-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6963304.png)
![N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963319.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963321.png)
![N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide](/img/structure/B6963324.png)
![[4-Chloro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6963334.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine](/img/structure/B6963346.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6963354.png)
![4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6963360.png)
![1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one](/img/structure/B6963366.png)
![2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B6963371.png)
